Zirconium stearate

Description

Properties

IUPAC Name |

octadecanoate;zirconium(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C18H36O2.Zr/c4*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h4*2-17H2,1H3,(H,19,20);/q;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRQWWCJWSIOWHG-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

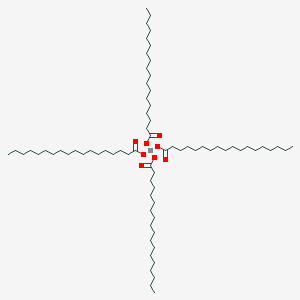

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Zr+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H140O8Zr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90166422 | |

| Record name | Zirconium stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90166422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1225.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15844-92-5 | |

| Record name | Zirconium stearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015844925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zirconium stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90166422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zirconium stearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.305 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Zirconium Stearate via Precipitation Method

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of zirconium stearate (B1226849), a metallic soap with significant applications as a lubricant, stabilizer, and water-repellent agent. The focus of this document is on the widely employed precipitation method, offering detailed experimental protocols, quantitative data analysis, and a visual representation of the synthesis workflow.

Introduction

Zirconium stearate [C₇₂H₁₄₀ZrO₈] is a metal-organic compound formed from the reaction of a zirconium salt with stearic acid.[1] Classified as a metallic soap, it presents as a white, waxy powder insoluble in water but soluble in certain organic solvents.[1][2] Its excellent thermal stability and hydrophobic properties make it a valuable material in various industrial and research applications, including polymer processing, coatings, and personal care products.[2] The precipitation method is a common and effective route for synthesizing this compound, offering control over purity and particle morphology.[3] This guide details the core principles and practical execution of this synthesis methodology.

Synthesis Mechanism and Pathways

The synthesis of this compound via precipitation is primarily achieved through a metathesis or double decomposition reaction.[3] This process can be approached via two principal aqueous-mediated pathways.

Pathway A: Saponification Followed by Metathesis

This is a two-step process. First, stearic acid is saponified (converted to its salt) using a strong alkali like sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃).[2][3] The resulting soluble sodium stearate is then reacted with a soluble zirconium salt. The zirconium ions displace the sodium ions, leading to the precipitation of the water-insoluble this compound.[4]

-

Step 1 (Saponification): C₁₇H₃₅COOH + NaOH → C₁₇H₃₅COONa + H₂O

-

Step 2 (Metathesis): 4 C₁₇H₃₅COONa + ZrOCl₂ → Zr(OOC₁₇H₃₅)₄ + 4 NaCl

Pathway B: Direct Reaction/Precipitation

In this approach, a zirconium salt solution, such as zirconium oxychloride, is added directly to a heated aqueous suspension of stearic acid.[2] The reaction proceeds through the formation of an intermediate zirconium-stearate complex, followed by the precipitation of the final product.[2]

Process Workflow

The following diagram illustrates the general experimental workflow for the precipitation synthesis of this compound, encompassing both primary pathways.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound using the precipitation method.

Protocol A: Saponification-Metathesis Method

This protocol is adapted from established descriptions of metallic soap synthesis.[3][4]

-

Preparation of Sodium Stearate Solution:

-

In a reaction vessel, dissolve stearic acid and sodium carbonate (or sodium hydroxide) in deionized water. A typical molar ratio is 2:1 for stearic acid to sodium carbonate.

-

Heat the mixture while stirring continuously until the stearic acid is fully saponified, forming a clear to opalescent solution of sodium stearate. Some sources recommend boiling the solution to ensure complete reaction.[1][2]

-

-

Preparation of Zirconium Salt Solution:

-

In a separate vessel, dissolve a stoichiometric amount of a zirconium salt, such as zirconium oxychloride octahydrate (ZrOCl₂·8H₂O), in deionized water.

-

-

Precipitation:

-

Maintain the sodium stearate solution at an elevated temperature (typically 60-80°C).[3]

-

Under vigorous stirring, slowly add the zirconium salt solution to the hot sodium stearate solution.

-

A white, voluminous precipitate of this compound will form immediately.

-

-

Reaction Completion and pH Control:

-

Continue stirring the mixture at the reaction temperature for a period of 2 to 4 hours to ensure the reaction goes to completion.[2]

-

It is crucial to maintain the pH of the reaction mixture in the alkaline range, typically between 8 and 10, to prevent the hydrolysis of the zirconium salt.[3] Adjust with a dilute alkali solution if necessary.

-

-

Product Isolation and Purification:

-

Allow the precipitate to settle, then separate the solid product from the supernatant liquid by filtration (e.g., using a Büchner funnel).

-

Wash the filter cake repeatedly with hot deionized water to remove soluble by-products such as sodium chloride.

-

Perform a final wash with a solvent like ethanol (B145695) to aid in the removal of water.

-

Dry the purified this compound in an oven at a controlled temperature (e.g., 80-100°C) until a constant weight is achieved.

-

Protocol B: Direct Precipitation Method

This protocol is a more direct route to the synthesis.[2]

-

Preparation of Stearic Acid Slurry:

-

Add stearic acid powder to deionized water in a reaction vessel to form a slurry.

-

Heat the slurry to a temperature between 70°C and 100°C with vigorous stirring.[2]

-

-

Precipitation Reaction:

-

Prepare an aqueous solution of zirconium oxychloride.

-

Slowly add the zirconium oxychloride solution to the hot stearic acid slurry under continuous, vigorous agitation.

-

The white precipitate of this compound will form as the reactants mix.

-

-

Reaction Completion and pH Control:

-

Product Isolation and Purification:

-

Follow the same filtration, washing, and drying steps as outlined in Protocol A (Section 3.1, Step 5).

-

Data Presentation: Process Parameters and Product Characteristics

The following tables summarize the key quantitative data associated with the precipitation synthesis of this compound.

Table 1: Optimized Reaction Conditions

| Parameter | Optimal Range | Rationale |

| Temperature | 70 - 100 °C | Ensures optimal precipitation kinetics while preventing thermal degradation of stearic acid.[2] |

| pH Range | 6.0 - 10.0 | A range of 6.0-8.0 is cited for maximizing yield and purity[2], while a more alkaline pH of 8-10 is recommended to prevent zirconium salt hydrolysis[3]. The optimal value may depend on the specific precursors used. |

| Reaction Time | 2 - 4 hours | Allows for maximum conversion without promoting side reactions or product degradation.[2] |

| Stirring | Vigorous | Essential for ensuring homogeneity and promoting efficient reaction between the aqueous and fatty acid phases.[3] |

Table 2: Typical Product Specifications

| Property | Value / Description | Analytical Method |

| Yield | 85 - 92 % | Gravimetric |

| Purity | 95 - 98 % | Titration, XRF |

| Appearance | White, waxy powder | Visual Inspection |

| Morphology | Lamellar (plate-like) structures | Scanning Electron Microscopy (SEM)[2] |

| Particle Size | 50 - 2000 nm | Dynamic Light Scattering (DLS), SEM[2] |

Product Characterization

Fourier Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is a critical tool for confirming the successful synthesis of this compound. The key spectral change is the disappearance of the sharp carbonyl (C=O) stretching peak of stearic acid, typically found around 1700 cm⁻¹, and the appearance of two new strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate (COO⁻) group.[3] This shift confirms the formation of the ionic bond between the zirconium cation and the stearate anion.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) can be used to determine the thermal stability of the synthesized this compound and to identify its decomposition temperature. Differential Scanning Calorimetry (DSC) is used to determine the melting point and other phase transitions of the material.

X-ray Diffraction (XRD)

XRD analysis is used to assess the crystallinity of the this compound powder. The resulting diffraction pattern for metallic stearates typically shows sharp, intense peaks at low 2θ angles, which is characteristic of a well-ordered lamellar structure arising from the packing of the long hydrocarbon chains.

Conclusion

The precipitation method offers a robust and scalable route for the synthesis of high-purity this compound. By carefully controlling key reaction parameters such as temperature, pH, and reaction time, researchers can optimize the process to achieve high yields and desired product characteristics. The two primary pathways, saponification-metathesis and direct precipitation, both offer effective means of production, with the choice of method often depending on available precursors and desired process simplicity. The analytical techniques outlined provide the necessary tools for comprehensive characterization and quality control of the final product.

References

Chemical formula and molecular weight of Zirconium stearate

An In-depth Technical Guide to Zirconium Stearate (B1226849): Chemical Formula, Molecular Weight, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of zirconium stearate, a metal-organic compound with significant applications across various industrial and scientific fields. This document details its fundamental chemical properties, synthesis methodologies, and analytical characterization, tailored for a scientific audience.

Chemical Identity and Properties

This compound is a metal soap, specifically a salt of the tetravalent metal zirconium and stearic acid, a long-chain saturated fatty acid.[1] Its chemical structure consists of a central zirconium ion (Zr⁴⁺) coordinated to four stearate anions ([CH₃(CH₂)₁₆COO]⁻). This composition imparts properties like high thermal stability and hydrophobicity, making it valuable as a lubricant, stabilizer, and water-repellent agent.[2]

Quantitative Data Summary

The key quantitative and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | zirconium(4+) octadecanoate | [2][3] |

| CAS Number | 15844-92-5 | [1][2][3][4] |

| Chemical Formula | C₇₂H₁₄₀O₈Zr | [1][2][3][4] |

| Molecular Weight | 1225.1 g/mol | [1][2][3][4] |

| Appearance | White, waxy powder | [1][2] |

| Solubility | Insoluble in water; Soluble in organic solvents | [2] |

| Boiling Point | 359.4 °C (decomposes) | [1] |

| Flash Point | 162.4 °C | [1] |

Synthesis of this compound

The most common method for synthesizing this compound is through a metathesis or precipitation reaction in an aqueous medium.[5] This pathway involves the reaction of a soluble zirconium salt with a soluble stearate salt.

Experimental Protocol: Aqueous-Mediated Precipitation

This protocol details the synthesis of this compound via the reaction of sodium stearate and zirconium oxychloride.

Materials:

-

Stearic Acid (C₁₈H₃₆O₂)

-

Sodium Hydroxide (B78521) (NaOH)

-

Zirconium Oxychloride (ZrOCl₂)

-

Distilled Water

-

Ethanol (B145695) (optional, as a wetting agent)

Procedure:

-

Preparation of Sodium Stearate Solution: a. Stearic acid is first saponified to create sodium stearate.[5] b. Dissolve a stoichiometric amount of sodium hydroxide in distilled water. c. Separately, dissolve stearic acid in warm distilled water (approx. 60-80°C). A small amount of ethanol can be added to aid dissolution. d. Slowly add the sodium hydroxide solution to the stearic acid solution while stirring vigorously. The reaction forms a clear to slightly turbid solution of sodium stearate.

-

Preparation of Zirconium Salt Solution: a. Dissolve a stoichiometric amount of zirconium oxychloride in a separate volume of distilled water.

-

Precipitation of this compound: a. Heat the sodium stearate solution to between 60–80°C and maintain vigorous stirring.[5] b. Slowly add the zirconium oxychloride solution dropwise to the heated sodium stearate solution.[1][5] c. A white, waxy precipitate of this compound will form immediately upon the addition of the zirconium salt. d. It is crucial to maintain alkaline conditions (pH 8-10) during the reaction to prevent the hydrolysis of the zirconium salt.[5]

-

Isolation and Purification: a. After the addition is complete, continue stirring the mixture for a period to ensure the reaction goes to completion. b. Filter the resulting white precipitate using a Buchner funnel. c. Wash the collected solid several times with hot distilled water to remove any unreacted salts and impurities. d. Dry the purified this compound in an oven at a controlled temperature (e.g., 60-80°C) until a constant weight is achieved.

Caption: Aqueous-mediated synthesis workflow for this compound.

Analytical Characterization

Confirming the identity and purity of the synthesized this compound is critical. Spectroscopic and thermal analysis methods are commonly employed for this purpose.

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for confirming the formation of this compound by analyzing the vibrational modes of its functional groups.[5] The key is to observe the shift in the carboxyl group's vibrational frequency from the stearic acid reactant to the final product.

Procedure:

-

Sample Preparation: Prepare a KBr (potassium bromide) pellet containing a small amount of the dried this compound sample. Alternatively, use an ATR (Attenuated Total Reflectance) accessory.

-

Background Scan: Perform a background scan of the empty sample holder or pure KBr pellet to subtract atmospheric and instrumental interferences.

-

Sample Scan: Acquire the infrared spectrum of the this compound sample, typically over a range of 4000 to 400 cm⁻¹.

-

Data Analysis:

-

Stearic Acid Spectrum: The spectrum of the starting material, stearic acid, will show a characteristic sharp peak for the carbonyl (C=O) stretch of the carboxylic acid group around 1700 cm⁻¹.[5]

-

This compound Spectrum: In the successfully formed this compound, this peak at ~1700 cm⁻¹ will disappear. New strong, asymmetric and symmetric stretching bands for the carboxylate anion (COO⁻) will appear, typically in the regions of 1540-1580 cm⁻¹ and 1400-1450 cm⁻¹, respectively. This change confirms the deprotonation of the carboxylic acid and coordination to the zirconium ion.

-

The presence of C-H stretching peaks around 2850 cm⁻¹ and 2920 cm⁻¹ from the long alkyl chains will also be visible.[6]

-

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Buy this compound | 15844-92-5 [smolecule.com]

- 3. This compound | C72H140O8Zr | CID 20431482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]

- 5. This compound for Advanced Material Science [benchchem.com]

- 6. pradeepresearch.org [pradeepresearch.org]

An In-depth Technical Guide to the Physical Properties of Zirconium Stearate Powder

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zirconium stearate (B1226849), a metal-organic compound, is the salt of zirconium and stearic acid.[1] With the chemical formula C₇₂H₁₄₀O₈Zr, this white, waxy powder has garnered significant interest across various scientific and industrial sectors, including pharmaceuticals, plastics, and coatings.[1][2][3] Its utility stems from its unique physical and chemical properties, such as high thermal stability and insolubility in water.[3] This technical guide provides a comprehensive overview of the core physical properties of zirconium stearate powder, detailed experimental protocols for their characterization, and a step-by-step synthesis method. All quantitative data is summarized for clarity, and key experimental workflows are visualized to aid in comprehension.

Core Physical and Chemical Properties

This compound is a metallic soap formed by the reaction of a zirconium salt with stearic acid.[3] It is generally recognized as a white powder.[1] Key physical and chemical identifiers are provided in the table below.

| Property | Value |

| Chemical Formula | C₇₂H₁₄₀O₈Zr[1] |

| Molecular Weight | 1225.1 g/mol [1] |

| Appearance | White powder[1] |

| Boiling Point | 359.4 °C[1] |

| Flash Point | 162.4 °C[1] |

| Solubility | Insoluble in water; Soluble in organic solvents[3] |

| Crystal Structure | Double layer structure with long spacings[4][5] |

Experimental Protocols for Physical Characterization

Accurate characterization of the physical properties of this compound powder is crucial for its application. This section details the experimental methodologies for determining its thermal stability, morphology, and particle size.

Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermal analysis techniques are employed to evaluate the thermal stability and decomposition behavior of this compound.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound powder into an aluminum or alumina (B75360) crucible.

-

Instrument Setup:

-

TGA/DSC Instrument: A simultaneous TGA/DSC instrument is recommended.

-

Purge Gas: Use an inert gas, such as nitrogen, at a flow rate of 20-40 mL/min to prevent oxidation.

-

-

Heating Program: Heat the sample from ambient temperature to 600 °C or higher at a constant heating rate of 10 °C/min.

-

Data Acquisition and Analysis:

-

TGA: Record the mass of the sample as a function of temperature. The resulting TGA curve will show the onset temperature of decomposition and the percentage of mass loss at different stages. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum mass loss rate.

-

DSC: Record the heat flow difference between the sample and a reference. The DSC curve will indicate endothermic or exothermic transitions, such as melting, crystallization, and decomposition.

-

Morphological Analysis: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)

Electron microscopy techniques are vital for visualizing the surface topography, shape, and internal structure of this compound particles.

Experimental Protocol for SEM:

-

Sample Mounting:

-

Place a double-sided carbon adhesive tab onto an aluminum SEM stub.

-

Disperse a small amount of this compound powder onto the adhesive tab.

-

Gently remove excess powder by tapping the stub or using a gentle stream of compressed air to ensure a monolayer of particles.

-

-

Conductive Coating: For non-conductive samples, apply a thin layer of a conductive material (e.g., gold, carbon) using a sputter coater to prevent charging under the electron beam.

-

Imaging:

-

Introduce the prepared stub into the SEM chamber.

-

Use an accelerating voltage appropriate for the sample and coating (e.g., 5-15 kV).

-

Acquire images at various magnifications to observe the overall morphology and fine surface details of the particles.

-

Experimental Protocol for TEM:

-

Sample Dispersion: Disperse a small amount of this compound powder in a suitable volatile solvent (e.g., ethanol, isopropanol) using ultrasonication to create a dilute and uniform suspension.

-

Grid Preparation: Place a drop of the suspension onto a TEM grid (e.g., carbon-coated copper grid).

-

Drying: Allow the solvent to evaporate completely, leaving the particles distributed on the grid.

-

Imaging:

-

Insert the grid into the TEM holder and introduce it into the microscope.

-

Operate at an appropriate accelerating voltage (e.g., 100-200 kV).

-

Acquire bright-field images to observe the size, shape, and aggregation of the nanoparticles. High-resolution TEM (HRTEM) can be used to visualize the crystal lattice.

-

Particle Size Analysis: Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the hydrodynamic diameter of sub-micron particles suspended in a liquid.

Experimental Protocol:

-

Sample Preparation:

-

Disperse a small amount of this compound powder in a suitable organic solvent in which it is soluble or forms a stable dispersion.

-

Use ultrasonication to ensure a homogeneous suspension and break up any agglomerates.

-

The concentration should be optimized to be within the instrument's linear range, typically starting with a concentration of 1-10 mg/mL and diluting as necessary.

-

-

Instrument Setup:

-

Select a suitable cuvette (e.g., glass or polystyrene) compatible with the organic solvent.

-

Ensure the instrument is equilibrated at the desired measurement temperature.

-

-

Measurement:

-

Filter the sample suspension through a microfilter (e.g., 0.22 µm) into the cuvette to remove any large dust particles or aggregates.

-

Place the cuvette in the DLS instrument.

-

Perform multiple measurements to ensure reproducibility and obtain an average particle size distribution.

-

-

Data Analysis: The instrument's software will analyze the fluctuations in scattered light intensity to calculate the particle size distribution based on the Stokes-Einstein equation. The results are typically reported as an intensity-weighted, volume-weighted, or number-weighted distribution.

Synthesis of this compound Powder

The most common method for synthesizing this compound is through a precipitation reaction (double decomposition).[6] This process involves the reaction of a soluble zirconium salt with a stearate salt in an aqueous medium.

Step-by-Step Synthesis Protocol:

-

Preparation of Sodium Stearate Solution:

-

In a reaction vessel, dissolve stearic acid in deionized water by adding a stoichiometric amount of sodium hydroxide (B78521) or sodium carbonate.

-

Heat the mixture to 60-80 °C with vigorous stirring to form a clear sodium stearate solution.

-

-

Preparation of Zirconium Salt Solution:

-

In a separate vessel, dissolve a zirconium salt, such as zirconium oxychloride (ZrOCl₂), in deionized water.

-

-

Precipitation:

-

Slowly add the zirconium salt solution to the hot sodium stearate solution while maintaining vigorous stirring.

-

Maintain the temperature of the reaction mixture between 60-80 °C.

-

Adjust the pH of the solution to be alkaline (pH 8-10) to facilitate the precipitation of this compound and prevent the hydrolysis of the zirconium salt.[1]

-

-

Filtration and Washing:

-

Upon formation of the white precipitate of this compound, cool the mixture.

-

Filter the precipitate using a Buchner funnel or a similar filtration setup.

-

Wash the filter cake multiple times with distilled water to remove any unreacted starting materials and soluble by-products.

-

-

Drying:

-

Dry the washed this compound powder in an oven at a temperature below its decomposition point, typically around 60-80 °C, until a constant weight is achieved.

-

Below is a graphical representation of the synthesis workflow.

Caption: Workflow for the synthesis of this compound powder via the precipitation method.

Conclusion

This technical guide has provided a detailed overview of the key physical properties of this compound powder, along with comprehensive experimental protocols for its characterization and a step-by-step synthesis method. The presented information is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this versatile material. Accurate and reproducible characterization of this compound is essential for its effective application and for advancing research in the fields where it shows great promise.

References

- 1. This compound for Advanced Material Science [benchchem.com]

- 2. This compound | C72H140O8Zr | CID 20431482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound | 15844-92-5 [smolecule.com]

- 4. cajotas.casjournal.org [cajotas.casjournal.org]

- 5. cajotas.casjournal.org [cajotas.casjournal.org]

- 6. CN1837176A - The preparation method of metal stearate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of Zirconium Stearate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of zirconium stearate (B1226849) in various organic solvents. Zirconium stearate, a metal soap, finds applications in diverse fields, including as a lubricant, stabilizer, and water-repellent agent.[1] A thorough understanding of its solubility is crucial for formulation development, process optimization, and quality control in industries ranging from plastics and coatings to pharmaceuticals.

Core Concepts in Solubility

The solubility of a compound is influenced by several factors, including the chemical nature of both the solute (this compound) and the solvent, temperature, and the presence of other substances. This compound, with its long, nonpolar hydrocarbon chains derived from stearic acid, is inherently hydrophobic.[2] This molecular structure dictates its general insolubility in polar solvents like water and its preference for nonpolar organic solvents.[3][4] The principle of "like dissolves like" is central to understanding its solubility profile; the nonpolar stearate tails interact favorably with nonpolar solvent molecules through van der Waals forces.[5]

Qualitative and Quantitative Solubility Data

Precise quantitative solubility data for this compound is not extensively available in public literature. However, based on technical data sheets and related literature for metal stearates, a qualitative understanding of its solubility can be established. For quantitative insights, the solubility of stearic acid can serve as a useful, albeit approximate, proxy due to the dominance of the 18-carbon chain in the this compound molecule. It is important to note that the presence of the zirconium ion will influence the crystal lattice energy and overall solubility compared to the free fatty acid.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Examples | Solubility Behavior |

| Aromatic Hydrocarbons | Toluene, Xylene, Benzene | Generally soluble, especially upon heating.[5][6] These nonpolar solvents effectively solvate the hydrocarbon chains. |

| Chlorinated Hydrocarbons | Dichloromethane, Chloroform | Reported to be soluble, particularly when heated.[1][4] |

| Aliphatic Hydrocarbons | Hexane, Heptane | Expected to be soluble due to their nonpolar nature.[5] |

| Ketones | Acetone, Methyl Ethyl Ketone | Limited to moderate solubility. |

| Alcohols | Ethanol, Methanol | Generally insoluble to very slightly soluble.[2][4] The polar nature of alcohols does not favor interaction. |

| Ethers | Diethyl Ether | Insoluble to slightly soluble.[2][4] |

| Water | - | Insoluble.[3][7] |

Table 2: Quantitative Solubility of Stearic Acid in Various Organic Solvents (as a Proxy for this compound)

The following data for stearic acid provides an estimate of how temperature can influence the solubility of long-chain fatty acid derivatives in organic solvents. The trend of increasing solubility with temperature is expected to be similar for this compound.

| Solvent | Temperature (°C) | Solubility (g / 100 g solvent) |

| Ethanol | 20 | 2.37 |

| 30 | 4.45 | |

| 40 | 8.85 | |

| Methanol | 20 | 1.04 |

| 30 | 2.05 | |

| 40 | 4.10 | |

| Ethyl Acetate | 20 | 5.85 |

| 30 | 11.2 | |

| 40 | 20.5 | |

| Acetone | 20 | 3.89 |

| 30 | 7.15 | |

| 40 | 13.0 |

Data adapted from literature on stearic acid solubility.[8][9]

Experimental Protocol for Solubility Determination

The following is a generalized gravimetric method for determining the solubility of this compound in an organic solvent. This method is based on established protocols for measuring the solubility of solids in liquids.[8]

Materials and Equipment:

-

This compound powder

-

Selected organic solvent(s)

-

Analytical balance (± 0.0001 g)

-

Isothermal shaker bath or magnetic stirrer with hotplate

-

Temperature controller and thermometer

-

Screw-capped glass vials

-

Syringe with a compatible solvent-resistant filter (e.g., PTFE, 0.45 µm)

-

Pre-weighed evaporation dishes

-

Drying oven or vacuum desiccator

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a screw-capped glass vial containing a known volume or mass of the organic solvent. The presence of undissolved solid is necessary to ensure the solution reaches saturation.

-

Equilibration: Place the sealed vial in an isothermal shaker bath set to the desired temperature. Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

Phase Separation: Once equilibrium is achieved, allow the vial to rest in the isothermal bath for a sufficient time to permit the undissolved solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a pre-heated syringe to prevent premature precipitation of the solute upon cooling. Immediately pass the solution through a syringe filter into a pre-weighed evaporation dish.

-

Solvent Evaporation: Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. Alternatively, a vacuum desiccator can be used.

-

Mass Determination: Once all the solvent has evaporated and the dish has cooled to room temperature in a desiccator, weigh the evaporation dish containing the dried this compound residue.

-

Calculation: The solubility is calculated as the mass of the dissolved this compound per unit mass or volume of the solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

References

- 1. baerlocher.com [baerlocher.com]

- 2. An Basic Overview to Metallic Stearates - Goldstab [goldstab.com]

- 3. Buy this compound | 15844-92-5 [smolecule.com]

- 4. Zinc stearate - Wikipedia [en.wikipedia.org]

- 5. What is the solubility of metal soaps in organic solvents? - Blog [cjspvc.com]

- 6. This compound for Advanced Material Science [benchchem.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. scienceasia.org [scienceasia.org]

- 9. researchgate.net [researchgate.net]

Unveiling the Lamellar Architecture of Zirconium Stearate: A Technical Guide to Crystal Structure Analysis via X-ray Diffraction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and crystal structure analysis of Zirconium Stearate (B1226849) using X-ray Diffraction (XRD). Zirconium Stearate, a metal soap, finds applications in various industries, including pharmaceuticals as a lubricant and stabilizer. Understanding its solid-state structure is crucial for controlling its physicochemical properties and optimizing its performance in various formulations. This document details the experimental protocols for its synthesis and XRD characterization, presents the available quantitative diffraction data, and outlines the typical workflow for such an analysis.

Introduction to the Crystal Structure of this compound

This compound, with the chemical formula C(72)H({140})ZrO(_8), is a metal-organic compound formed from a zirconium metal center and four stearate ligands[1][2]. Like many metal stearates, it exhibits a characteristic lamellar, or layered, crystal structure[3]. This structure arises from the arrangement of the zirconium ions in parallel planes, with the long hydrocarbon chains of the stearate molecules extending outwards[3]. X-ray diffraction is the primary analytical technique for elucidating this crystalline arrangement. The XRD patterns of this compound are distinguished by a series of sharp, intense diffraction peaks at low 2θ angles, which correspond to the (00l) reflections from these layers and are indicative of a well-ordered structure[3]. The distance between these layers is referred to as the long spacing or d-spacing and can be calculated from the peak positions using Bragg's Law.

Experimental Protocols

Detailed and reproducible experimental procedures are paramount for the accurate structural analysis of this compound. The following sections outline the key methodologies for its synthesis and subsequent characterization by XRD.

Synthesis of this compound

Two primary methods for the synthesis of this compound are prevalent in the literature:

Method 1: Aqueous Metathesis

This common method involves a two-step precipitation process[1].

-

Saponification of Stearic Acid: Stearic acid is first saponified by reacting it with an alkali such as sodium hydroxide (B78521) or sodium carbonate in boiling water to form a sodium stearate solution[1][4].

-

Precipitation: A solution of a zirconium salt, such as zirconium oxychloride or zirconium tetrachloride, is then added to the sodium stearate solution[1][4]. This results in the precipitation of this compound. The reaction is typically carried out with vigorous stirring at a temperature between 60-80°C[5]. Maintaining an alkaline pH (8-10) is crucial to prevent the hydrolysis of the zirconium salt[5].

-

Purification: The resulting precipitate is washed multiple times with distilled water and then with a solvent like acetone (B3395972) to remove any unreacted fatty acid and inorganic salts.

-

Drying: The purified this compound is dried in an air oven at 50-60°C, followed by final drying under reduced pressure.

Method 2: Direct Metathesis

This alternative synthesis route involves the direct reaction of a potassium carboxylate with a zirconium salt[3].

-

Reaction: Potassium stearate is reacted with a stoichiometric amount of an aqueous solution of Zirconium(III) chloride at 50-55°C under vigorous stirring[3].

-

Purification: The precipitated this compound is washed thoroughly with distilled water and acetone to remove impurities[3].

-

Recrystallization and Drying: The product is further purified by recrystallization from a benzene (B151609) and cyclohexane (B81311) mixture, followed by drying in an air oven at 50-60°C and then under reduced pressure[3].

X-ray Diffraction (XRD) Analysis

The crystalline structure of the synthesized this compound powder is analyzed using X-ray diffraction.

-

Sample Preparation: A flat, smooth sample of the this compound powder is prepared. This is typically achieved by pressing the powder into a sample holder to ensure a uniform surface and minimize preferred orientation[6].

-

Instrument Setup: A powder diffractometer is used for the analysis. A common setup involves a Rich-Seifert 2002D isodebyeflex diffractometer equipped with a Cu-Kα radiation source (λ = 1.5406 Å) and a nickel filter[3].

-

Data Collection: The sample is scanned over a specific range of 2θ angles. For metal stearates, a range starting from low angles (e.g., 3°) is crucial to capture the characteristic long-spacing peaks. A typical scan range is from 3° to 65° in 2θ[3]. The intensity of the diffracted X-rays is recorded as a function of the 2θ angle.

-

Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is analyzed to identify the positions of the diffraction peaks. The d-spacing for each peak is then calculated using Bragg's Law:

nλ = 2d sin(θ)

where 'n' is the order of reflection (typically assumed to be 1 for the primary reflection), 'λ' is the wavelength of the X-ray source, 'd' is the interplanar spacing, and 'θ' is half of the measured diffraction angle (2θ)[7][8].

Quantitative XRD Data for this compound

| 2θ (°) | d-spacing (Å) |

| 3.946 | 22.38 |

| 6.235 | 14.16 |

| 18.933 | 4.68 |

| 19.536 | 4.54 |

| 32.138 | 2.78 |

Note: d-spacings were calculated using Bragg's Law with λ = 1.5406 Å and n=1, based on the 2θ values reported in the literature[9]. The original source data contained additional columns that were not clearly defined and have been omitted for clarity.

Experimental and Analytical Workflow

The logical flow from synthesis to structural analysis is a critical aspect of materials characterization. The following diagram illustrates the comprehensive workflow for the crystal structure analysis of this compound using XRD.

Conclusion

The crystal structure of this compound is characterized by a distinct lamellar arrangement, which can be effectively probed using X-ray diffraction. The synthesis of high-purity this compound is achievable through established aqueous metathesis or direct metathesis protocols. While detailed crystallographic data such as unit cell parameters are not widely reported, the analysis of the powder XRD pattern, particularly the low-angle diffraction peaks, provides crucial information about the long spacing of the lamellar structure and the degree of crystallinity. For professionals in drug development and materials science, a thorough understanding and precise execution of these analytical techniques are essential for ensuring the quality, consistency, and performance of this compound in its various applications. Future research focusing on single-crystal XRD analysis could provide a more definitive and complete elucidation of its crystal structure.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C72H140O8Zr | CID 20431482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cajotas.casjournal.org [cajotas.casjournal.org]

- 4. Buy this compound | 15844-92-5 [smolecule.com]

- 5. This compound for Advanced Material Science [benchchem.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. instanano.com [instanano.com]

- 8. ethz.ch [ethz.ch]

- 9. scribd.com [scribd.com]

An In-Depth Technical Guide to the FTIR Spectroscopy of Zirconium Stearate for Pharmaceutical Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zirconium stearate (B1226849), a metal-organic compound, serves various functions in industrial and pharmaceutical applications, including as a water-repellent agent, emulsion stabilizer, and lubricant in tablet manufacturing. Its performance in these roles is intrinsically linked to its molecular structure and purity. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique that provides rapid and precise characterization of zirconium stearate. By analyzing the interaction of infrared radiation with the sample, FTIR spectroscopy generates a unique molecular "fingerprint," enabling the identification of functional groups, the assessment of purity, and the investigation of interactions with active pharmaceutical ingredients (APIs) and other excipients. This guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation for the characterization of this compound using FTIR spectroscopy.

Principles of FTIR Spectroscopy for this compound Characterization

FTIR spectroscopy measures the absorption of infrared radiation by a sample at different wavelengths. When the frequency of the infrared radiation matches the vibrational frequency of a specific molecular bond, the bond absorbs the radiation, resulting in a vibrational excitation. The resulting spectrum is a plot of infrared intensity versus wavenumber (cm⁻¹).

For this compound, the key to its characterization lies in the transformation of stearic acid into a metal salt. In stearic acid, the carboxylic acid group (-COOH) has a characteristic carbonyl (C=O) stretching vibration. Upon reaction with a zirconium source to form this compound, the carboxylic acid is deprotonated to a carboxylate anion (-COO⁻), which then coordinates with the zirconium ion (Zr⁴⁺). This structural change leads to significant and identifiable shifts in the FTIR spectrum.

Specifically, the sharp, intense absorption band of the C=O stretch in stearic acid disappears and is replaced by two new characteristic bands corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate group.[1][2] The positions of these carboxylate bands are sensitive to the nature of the metal ion and its coordination geometry.[3] Additionally, the long hydrocarbon chains of the stearate molecule give rise to characteristic C-H stretching and bending vibrations, which can also be analyzed.

Quantitative Data: Characteristic FTIR Peaks

The FTIR spectrum of this compound is characterized by specific absorption bands. The precise wavenumbers can vary slightly depending on the sample preparation and the instrument's calibration. The table below summarizes the key vibrational modes and their expected wavenumber ranges, based on data from stearic acid and various metal stearates.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Peak Intensity | Notes |

| C-H Asymmetric Stretch | Alkane (-CH₂) | ~2915 - 2925 | Strong | Characteristic of the long hydrocarbon chains of the stearate molecule.[4] |

| C-H Symmetric Stretch | Alkane (-CH₂) | ~2848 - 2855 | Strong | Also characteristic of the stearate's aliphatic chains.[4] |

| Asymmetric COO⁻ Stretch | Carboxylate (-COO⁻) | ~1540 - 1580 | Strong | This band replaces the C=O stretch of stearic acid and is a key indicator of salt formation. The position can indicate the coordination mode.[1][3] |

| Symmetric COO⁻ Stretch | Carboxylate (-COO⁻) | ~1400 - 1470 | Medium to Strong | The separation between the asymmetric and symmetric stretching frequencies (Δν) can provide information about the coordination of the carboxylate group to the metal ion.[3] |

| C-H Bend (Scissoring) | Methylene (B1212753) (-CH₂-) | ~1460 - 1475 | Medium | Bending vibration of the methylene groups in the hydrocarbon chain.[4] |

| C-H Bend (Rocking) | Methylene (-CH₂-) | ~720 - 730 | Weak | Progressive absorption bands characteristic of long-chain alkanes. |

| Zr-O Stretch | Zirconium-Oxygen | ~450 - 600 | Weak to Medium | The position of this band can be influenced by the coordination environment of the zirconium ion.[5] |

Note: The C=O stretching vibration of free stearic acid is typically observed as a strong, sharp peak around 1700-1710 cm⁻¹. Its absence in the spectrum of this compound is a primary indicator of complete reaction.[6]

Experimental Protocols

A detailed and reproducible experimental protocol is essential for obtaining high-quality and reliable FTIR data. Attenuated Total Reflectance (ATR) is a commonly used sampling technique for the analysis of solid powders like this compound due to its minimal sample preparation requirements.

Instrumentation and Materials

-

Instrument: Fourier-Transform Infrared (FTIR) Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).

-

Software: FTIR data collection and analysis software.

-

Sample: this compound powder.

-

Cleaning Supplies: Isopropanol (B130326) or ethanol (B145695) and lint-free wipes.

Sample Preparation

Ensure the this compound sample is homogeneous. If necessary, gently grind the sample to a fine powder using an agate mortar and pestle to ensure good contact with the ATR crystal.

Data Acquisition

-

Background Spectrum:

-

Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in isopropanol or ethanol and allowing it to dry completely.

-

Collect a background spectrum. Typically, 16 to 32 scans are sufficient for a good quality background spectrum.[7]

-

-

Sample Spectrum:

-

Place a small amount of the this compound powder onto the center of the ATR crystal, ensuring the crystal surface is fully covered.

-

Use the ATR's pressure clamp to apply firm and uniform pressure, ensuring good contact between the sample and the crystal.

-

Collect the FTIR spectrum of the sample. The number of scans should be consistent with the background collection (typically 16 to 32 scans) to achieve a good signal-to-noise ratio.[7]

-

The typical scanning range is from 4000 cm⁻¹ to 400 cm⁻¹.

-

Data Processing and Interpretation

-

Background Subtraction: The FTIR software will automatically ratio the sample spectrum against the collected background spectrum to produce the final absorbance or transmittance spectrum.

-

Peak Identification: Identify the characteristic absorption bands corresponding to the functional groups of this compound as detailed in the quantitative data table.

-

Comparison and Analysis:

-

Compare the obtained spectrum with a reference spectrum of stearic acid to confirm the absence of the carboxylic acid C=O peak and the presence of the carboxylate COO⁻ peaks.

-

Analyze the positions and shapes of the carboxylate peaks to infer information about the coordination environment.

-

For drug-excipient compatibility studies, compare the spectrum of the physical mixture of the drug and this compound with the spectra of the individual components. The appearance of new peaks or significant shifts in existing peaks can indicate a chemical interaction.[8]

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the characterization of this compound using FTIR spectroscopy.

Applications in Pharmaceutical Development

Quality Control and Material Identification

FTIR spectroscopy provides a rapid and reliable method for confirming the identity of this compound by comparing its spectrum to a known reference. It can also be used to detect the presence of unreacted stearic acid, which would be indicated by a residual peak around 1700 cm⁻¹.

Drug-Excipient Compatibility Studies

In pharmaceutical formulations, it is crucial to ensure that excipients like this compound do not adversely interact with the API.[9] By preparing physical mixtures of the drug and this compound and analyzing them with FTIR, researchers can detect potential chemical interactions.[8] The disappearance of characteristic peaks of the drug or this compound, or the appearance of new peaks, would suggest an incompatibility that could affect the stability and efficacy of the final drug product.

Quantitative Analysis

While primarily a qualitative technique, FTIR can be used for quantitative analysis with proper calibration.[10] By creating a calibration curve using standards of known concentrations, it is possible to quantify the amount of this compound in a mixture or to determine the level of free stearic acid. This can be particularly useful in monitoring the synthesis process or in quality control of the final product.

Conclusion

FTIR spectroscopy is an indispensable tool for the characterization of this compound in a pharmaceutical context. Its ability to provide detailed structural information quickly and non-destructively makes it ideal for quality control, material identification, and drug-excipient compatibility studies. By understanding the principles of FTIR and following robust experimental protocols, researchers and drug development professionals can effectively utilize this technique to ensure the quality and performance of their formulations.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 9. csfarmacie.cz [csfarmacie.cz]

- 10. nlgi.org [nlgi.org]

Unraveling the Thermal Degradation of Zirconium Stearate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proposed Thermal Decomposition Pathway

The thermal decomposition of zirconium stearate (B1226849) is anticipated to be a multi-stage process, culminating in the formation of zirconium dioxide (ZrO₂). The pathway can be logically divided into the following stages, primarily investigated through techniques such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA) using Fourier-Transform Infrared Spectroscopy (FTIR) or Mass Spectrometry (MS).

Stage 1: Melting and Initial Decomposition

Upon heating, zirconium stearate will first undergo a phase transition from a solid to a molten state. Shortly after melting, the initial decomposition of the stearate ligands is expected to commence. This initial degradation is likely to involve the cleavage of the long hydrocarbon chains of the stearic acid molecules.

Stage 2: Carboxylate Decomposition and Formation of Intermediates

Following the initial breakdown of the hydrocarbon chains, the carboxylate groups will decompose. This stage is critical as it leads to the evolution of a complex mixture of gaseous products and the formation of intermediate solid species. By analogy with other metal stearates, the gaseous products are expected to include carbon dioxide, carbon monoxide, water, and a variety of volatile organic compounds (VOCs) such as ketones, aldehydes, and hydrocarbons of varying chain lengths. The solid residue at this stage is likely to be an intermediate zirconium oxy-carboxylate or a related species.

Stage 3: Final Decomposition to Zirconium Dioxide

As the temperature further increases, the intermediate zirconium compounds will undergo final decomposition. This process involves the complete removal of all organic fragments, leading to the formation of the final, thermally stable residue, which is predicted to be zirconium dioxide (ZrO₂). The crystallinity and phase of the resulting ZrO₂ (monoclinic, tetragonal, or cubic) may depend on the final decomposition temperature and the heating rate. Studies on the thermal decomposition of other zirconium salts have shown that the final product of thermolysis is ZrO₂[1].

Quantitative Data from Analogous Compounds

While specific quantitative data for this compound is not available, the following table summarizes typical decomposition data for other common metal stearates to provide a comparative context. It is anticipated that this compound would exhibit a decomposition profile within a similar temperature range, likely with a higher thermal stability compared to some divalent metal stearates due to the stronger Zr-O bond.

| Metal Stearate | Onset of Decomposition (°C) | Key Decomposition Range (°C) | Final Residue |

| Zinc Stearate | ~200 | 200 - 400 | ~10% (ZnO)[2] |

| Calcium Stearate | ~300 | > 400 | ~10% (CaO/CaCO₃)[2] |

Experimental Protocols

To experimentally determine the thermal decomposition pathway of this compound, a combination of thermoanalytical techniques is essential.

Thermogravimetric Analysis Coupled with Evolved Gas Analysis (TGA-FTIR/MS)

This is the most powerful technique for elucidating the decomposition pathway.

Objective: To determine the temperature-dependent mass loss of this compound and to identify the chemical nature of the evolved gaseous products.

Apparatus:

-

Thermogravimetric Analyzer (TGA)

-

Heated transfer line

-

Fourier-Transform Infrared (FTIR) Spectrometer or Mass Spectrometer (MS)

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean TGA crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup:

-

Place the crucible in the TGA furnace.

-

Purge the TGA furnace and the coupled analyzer with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation.

-

Heat the transfer line to a temperature sufficient to prevent condensation of the evolved gases (typically 200-250°C).

-

-

Heating Program:

-

Equilibrate the sample at a starting temperature (e.g., 30°C).

-

Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature (e.g., 800-1000°C).

-

-

Data Acquisition:

-

Continuously record the sample mass as a function of temperature (TGA curve).

-

Simultaneously and continuously collect FTIR or mass spectra of the evolved gases.

-

-

Data Analysis:

-

Analyze the TGA curve to determine the onset temperatures of decomposition and the percentage of mass loss for each stage.

-

Analyze the FTIR or mass spectra at different temperatures corresponding to the mass loss events to identify the evolved gaseous species.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and other thermal transitions (e.g., phase changes, crystallization) of this compound.

Apparatus:

-

Differential Scanning Calorimeter (DSC)

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a DSC pan and hermetically seal it. An empty sealed pan is used as a reference.

-

Instrument Setup: Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Heating Program:

-

Equilibrate the sample at a starting temperature.

-

Heat the sample at a constant rate (e.g., 10°C/min) to a temperature above its expected melting point.

-

Cool the sample at a controlled rate.

-

Perform a second heating scan to observe any changes in thermal behavior after the initial melt.

-

-

Data Analysis: Analyze the DSC thermogram to identify endothermic (melting) and exothermic (decomposition, crystallization) events.

Visualizing the Workflow and Pathways

The following diagrams, generated using the DOT language, illustrate the proposed experimental workflow and a simplified conceptual decomposition pathway.

Conclusion

While a definitive, experimentally verified thermal decomposition pathway for this compound is not yet established in scientific literature, a logical pathway can be proposed based on the behavior of analogous metal stearates and zirconium compounds. This guide provides a framework for understanding the likely multi-stage degradation process, which is expected to yield zirconium dioxide as the final solid residue and a mixture of volatile organic compounds, carbon oxides, and water as gaseous byproducts. The provided experimental protocols offer a standardized approach for researchers to undertake a comprehensive thermal analysis of this compound, which will be instrumental in generating the specific quantitative data needed to fully elucidate its decomposition mechanism. Such data is crucial for the informed application of this material in various high-temperature and long-term stability-dependent technologies.

References

Surface chemistry and interfacial properties of Zirconium stearate

An In-Depth Technical Guide to the Surface Chemistry and Interfacial Properties of Zirconium Stearate (B1226849)

Abstract

Zirconium stearate (C₇₂H₁₄₀ZrO₈) is a metallic soap recognized for its significant hydrophobic properties and thermal stability.[1][2] This technical guide provides a comprehensive overview of the surface chemistry and interfacial properties of this compound, tailored for researchers, scientists, and drug development professionals. The document details its synthesis, physicochemical characteristics, and the advanced methodologies used for its characterization. A key focus is placed on its interfacial behavior, including wettability and surface energy, which are critical for its application in creating superhydrophobic surfaces, and its emerging potential in drug delivery systems as a biocompatible nanoparticle carrier.[2][3] Quantitative data is presented in structured tables, and key experimental protocols are described in detail to facilitate replication and further research.

Introduction to this compound

This compound is a metal-organic compound formed from a zirconium metal center coordinated with four stearate ligands, which are the conjugate bases of stearic acid, a long-chain saturated fatty acid.[1][3] Its structure, dominated by the long, nonpolar hydrocarbon tails of the stearate molecules, imparts a pronounced hydrophobic (water-repellent) character to the material. This property is central to its primary applications as a waterproofing agent, emulsion stabilizer, and flattening agent in various industries.[1]

For drug development professionals, the interest in this compound and related zirconium compounds lies in their biocompatibility and the ability to form stable nanostructures.[2][4][5] These characteristics make them promising candidates for advanced drug delivery systems, where they can encapsulate therapeutic agents to improve stability, control release profiles, and facilitate targeted delivery.[2][5] Understanding the surface chemistry is paramount to controlling particle interactions, drug loading, and release kinetics.

Synthesis of this compound

The synthesis of this compound is typically achieved through precipitation or metathesis reactions in an aqueous medium. The most common method involves the saponification of stearic acid followed by the addition of a soluble zirconium salt.[3]

Experimental Protocol: Aqueous-Mediated Synthesis

This protocol describes a common laboratory-scale method for synthesizing this compound powder.[3]

-

Saponification of Stearic Acid:

-

Dissolve a calculated amount of stearic acid in ethanol (B145695).

-

Separately, prepare an aqueous solution of sodium hydroxide (B78521) (NaOH).

-

Slowly add the NaOH solution to the stearic acid solution under vigorous stirring. This reaction forms sodium stearate, a soluble soap. The reaction is typically performed at a moderately elevated temperature (e.g., 60-70°C) to ensure complete reaction.

-

-

Precipitation of this compound:

-

Prepare an aqueous solution of a zirconium salt, such as zirconium oxychloride (ZrOCl₂) or zirconium tetrachloride (ZrCl₄).

-

Heat the sodium stearate solution to between 60-80°C.[3]

-

Slowly add the zirconium salt solution to the hot sodium stearate solution while maintaining vigorous stirring.

-

It is critical to maintain the pH of the reaction mixture between 8 and 10 to prevent the hydrolysis of the zirconium salt, which can lead to the formation of zirconium hydroxide impurities.[3]

-

A white precipitate of this compound will form immediately.

-

-

Purification and Drying:

-

Allow the mixture to cool, and then collect the precipitate by vacuum filtration.

-

Wash the collected solid repeatedly with hot deionized water to remove any unreacted starting materials and soluble by-products (e.g., sodium chloride).

-

Perform a final wash with ethanol to aid in drying.

-

Dry the purified white powder in a vacuum oven at a temperature below its decomposition point (typically 60-80°C) until a constant weight is achieved.

-

Physicochemical Properties

This compound is a well-defined chemical compound with consistent physical properties.

| Property | Value | Reference |

| Chemical Formula | C₇₂H₁₄₀ZrO₈ | [1][6] |

| Molecular Weight | 1225.1 g/mol | [1][3][6] |

| Appearance | White, fluffy powder | [1] |

| Solubility | Insoluble in water | [1] |

| CAS Number | 15844-92-5 | [1][3] |

| Classification | Metallic Soap | [1] |

Surface Chemistry and Interfacial Properties

The functionality of this compound in most applications is dictated by its behavior at interfaces. Its surface is dominated by the long, hydrophobic alkyl chains of the stearate ligands.

-

Wettability and Hydrophobicity : The primary characteristic of a this compound surface is its extreme hydrophobicity. The dense packing of nonpolar C-H bonds from the stearate tails results in very poor wettability by water and other polar liquids. This is the basis for its use in creating water-repellent and even superhydrophobic surfaces, which require both low surface energy and specific micro/nano-scale roughness.[3]

-

Surface Energy : The presence of the long alkyl chains is crucial for lowering the surface energy of any substrate to which it is applied.[3] Low surface energy is a prerequisite for hydrophobicity, as it reduces the thermodynamic driving force for a liquid to spread across the surface.

-

Interfacial Interactions : this compound can chemically bond to certain surfaces. It is known to react with hydroxyl (-OH) groups present on the surfaces of metal oxides like zirconia and alumina (B75360) through esterification reactions.[3] This covalent linkage creates a robust, durable hydrophobic layer that is chemically anchored to the substrate.

Table of Interfacial Properties

| Property | Typical Value | Notes |

| Water Contact Angle | > 150° | For zirconium-based superhydrophobic films. A film on an aluminum substrate achieved an angle as high as 165°.[3] |

| Surface Energy | Low (exact value not reported) | For comparison, a zinc stearate coating exhibited a surface energy of 10.42 mJ/m².[3] |

| Zeta Potential | Near-neutral in aqueous media | Inferred from structure; the hydrophobic chains are expected to shield the charge of the core particle. |

Characterization Methods and Protocols

Characterizing the surface and interfacial properties of this compound, a powder, requires specialized techniques.

Contact Angle Measurement

Contact angle is the most direct measure of wettability. For a powder like this compound, direct measurement is not possible, so indirect methods are employed.

This is the most common method for optical tensiometry of powders.[10][11]

-

Pellet Preparation:

-

Place approximately 200-300 mg of dry this compound powder into a hydraulic press die.

-

Apply a consistent, high pressure (e.g., 5-10 tons) for several minutes to form a smooth, flat, non-porous pellet. The surface must be as smooth as possible to minimize roughness effects on the measurement.

-

Carefully remove the pellet and place it on the sample stage of a contact angle goniometer.

-

-

Measurement:

-

Using an automated dispenser, place a single, small droplet (typically 2-5 µL) of high-purity water onto the pellet's surface.

-

A high-resolution camera captures a profile image of the droplet at the moment of contact.

-

The software analyzes the image to determine the angle formed at the three-phase (solid-liquid-gas) contact line.

-

Repeat the measurement at multiple locations on the pellet to ensure statistical validity.

-

This method uses a force tensiometer and is suitable for loose powders.[12][13] It measures the rate at which a liquid penetrates a packed powder bed, which is related to the contact angle. The powder is packed into a special holder with a filter membrane at the bottom, which is then brought into contact with a test liquid. The instrument measures the mass uptake over time, and the Washburn equation is used to calculate the contact angle.

Spectroscopic Analysis

Spectroscopy is used to confirm the chemical structure and surface composition.

-

Fourier Transform Infrared Spectroscopy (FTIR): FTIR is essential for confirming the successful synthesis of this compound from stearic acid. The key is observing the change in the carboxyl group's vibrational frequency.[3]

-

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides elemental and chemical state information about the top few nanometers of the material. An XPS survey scan confirms the presence of zirconium (Zr), oxygen (O), and carbon (C).[3]

| Technique | Observation | Interpretation |

| FTIR | Disappearance of sharp C=O peak at ~1700 cm⁻¹ (from stearic acid). | Confirms reaction of the carboxylic acid group. |

| Appearance of new bands at ~1540-1560 cm⁻¹ and ~1400-1470 cm⁻¹. | Asymmetric and symmetric stretching of the carboxylate anion (COO⁻), confirming salt formation.[3] | |

| XPS | Peaks corresponding to Zr 3d, O 1s, and C 1s binding energies. | Confirms elemental composition of the surface. |

| High-resolution scans showing specific binding energies. | Determines the chemical state (e.g., Zr⁴⁺ in a carboxylate environment). |

Applications in Research and Drug Development

The unique interfacial properties of this compound are directly linked to its applications.

-

Superhydrophobic Coatings: Its primary application is leveraging its extreme hydrophobicity and low surface energy. When combined with a substrate that has micro- or nano-scale roughness, it can produce superhydrophobic surfaces with water contact angles exceeding 150°, leading to self-cleaning and anti-icing properties.[3]

-

Drug Delivery Systems: Research has highlighted the potential of this compound nanoparticles for drug delivery.[2] Their biocompatible nature and hydrophobic surface make them suitable for encapsulating lipophilic (fat-soluble) drugs. The nanoparticle shell can protect the drug from degradation, while surface modifications could allow for controlled or targeted release. Zirconia-based nanostructures, in general, are heavily investigated as drug carriers due to their stability and low toxicity.[5]

-

Lubricants and Release Agents: In material science and manufacturing, it can act as a lubricant or a mold release agent due to the low friction imparted by the long alkyl chains.[2]

Conclusion

This compound is a specialty chemical whose value is fundamentally derived from its surface and interfacial properties. Its pronounced hydrophobicity, low surface energy, and ability to form robust coatings make it a critical component in materials science for creating functional surfaces. For scientists in the pharmaceutical and biomedical fields, these same properties, combined with its inherent biocompatibility, open new avenues for research in advanced drug delivery. The continued study of its interfacial behavior, particularly at the nanoscale, will be crucial for unlocking its full potential in high-technology applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Buy this compound | 15844-92-5 [smolecule.com]

- 3. This compound for Advanced Material Science [benchchem.com]

- 4. Zirconium Nanoparticles It's Biological Synthesis and Biomedical Application: A Review, Plant, Science Publishing Group [sciencepublishinggroup.com]

- 5. mdpi.com [mdpi.com]

- 6. This compound | C72H140O8Zr | CID 20431482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. nanoscience.com [nanoscience.com]

- 11. biolinscientific.com [biolinscientific.com]

- 12. publications.polymtl.ca [publications.polymtl.ca]

- 13. biolinscientific.com [biolinscientific.com]

Navigating the Unseen: A Technical Guide to the Health and Safety of Zirconium Stearate in Research

For Immediate Release

Researchers, scientists, and drug development professionals are increasingly encountering novel materials in their quest for innovation. Among these, Zirconium Stearate (B1226849), a metallic soap with diverse applications, warrants a thorough understanding of its health and safety profile to ensure a secure research environment. This in-depth technical guide provides a comprehensive overview of the health and safety considerations for Zirconium Stearate, summarizing key data, outlining experimental protocols for safety assessment, and visualizing critical workflows.

Section 1: Physicochemical Properties and Hazard Identification

This compound (CAS No. 15844-92-5) is a white, waxy powder.[1][2] It is insoluble in water but soluble in organic solvents.[1] While specific toxicological data for this compound is limited, information on its constituent parts—zirconium and stearic acid—along with data on other metallic stearates, provides a basis for a precautionary approach to its handling.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₇₂H₁₄₀O₈Zr | [3][4] |

| Molecular Weight | 1225.1 g/mol | [3][5] |

| Appearance | White powder | [2][3] |

| Boiling Point | 359.4 °C | [2] |

| Flash Point | 162.4 °C | [2] |

| Solubility in Water | Insoluble | [1][2] |

Note: Some sources may cite a different molecular weight based on a different chemical formula.[4]

General safety data sheets indicate that this compound itself has no available data for acute toxicity (oral, dermal, inhalation), skin corrosion/irritation, eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, reproductive toxicity, or specific target organ toxicity.[4] However, zirconium compounds, in general, can be irritating to the skin, eyes, and respiratory system.[6] Inhalation of zirconium compounds may lead to the formation of pulmonary granulomas.[6][7] Metallic stearate dust, in general, may cause respiratory irritation.[8]

Section 2: Occupational Exposure and Safe Handling

Given the lack of specific occupational exposure limits (OELs) for this compound, it is prudent to adhere to the limits established for Zirconium and its compounds.

Table 2: Occupational Exposure Limits for Zirconium Compounds

| Organization | Limit Type | Value | Reference |

| OSHA (PEL) | TWA (8-hour) | 5 mg/m³ (as Zr) | [6][9] |

| NIOSH (REL) | TWA (10-hour) | 5 mg/m³ (as Zr) | [9] |

| NIOSH (STEL) | 15-minute | 10 mg/m³ (as Zr) | [9] |

| ACGIH (TLV) | TWA (8-hour) | 5 mg/m³ (as Zr) | [10] |

| ACGIH (STEL) | 15-minute | 10 mg/m³ (as Zr) | [10] |

Safe Handling and Personal Protective Equipment (PPE):

Due to its powdery nature and the potential for inhalation and skin contact, a comprehensive safety protocol is mandatory when handling this compound.

-

Engineering Controls: Work with this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood or a glove box, to minimize dust generation and exposure.[6]

-

Personal Protective Equipment (PPE):

-

Respiratory Protection: A NIOSH-approved respirator is required when working with this compound powder, especially when engineering controls are not sufficient to maintain exposure below the OELs.[11]

-

Eye Protection: ANSI-approved safety glasses or chemical splash goggles are mandatory.[6]

-

Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn.[6]

-

Skin and Body Protection: A flame-resistant lab coat, full-length pants, and closed-toe shoes are essential to prevent skin contact.[6]

-

First Aid Measures:

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[12]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[12]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[13]

-

Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek medical attention.[12]

Section 3: Experimental Protocols for Safety Assessment

In the absence of specific toxicity data for this compound, a tiered testing strategy based on OECD guidelines is recommended to characterize its potential hazards.

Acute Oral Toxicity (Following OECD Guideline 425):

This test determines the median lethal dose (LD50) of a substance.

Caption: Workflow for Acute Oral Toxicity Testing (OECD 425).

Dermal Irritation (Following OECD Guideline 404):

This protocol assesses the potential of a substance to cause skin irritation.

Caption: Experimental Workflow for Dermal Irritation Testing.

Eye Irritation (Following OECD Guideline 405):

This test evaluates the potential for a substance to cause eye irritation or damage.

Caption: Experimental Workflow for Eye Irritation Testing.

Skin Sensitization (Local Lymph Node Assay - LLNA; Following OECD Guideline 429):

The LLNA is the preferred method for identifying substances with the potential to cause skin sensitization.

Caption: Workflow for the Local Lymph Node Assay (LLNA).

Section 4: Fire and Explosion Hazards

While solid this compound presents a negligible fire hazard, its powder form can be flammable.[6]

-

Extinguishing Media: Use a Class D dry powder extinguisher, dry sand, or dry table salt. Do not use water, carbon dioxide, or halogenated agents , as zirconium can react violently with water.[12]

-

Firefighting Procedures: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[12]

Section 5: Storage and Disposal

-